4-amino-N-methylbutanamide CAS number and structure
CAS Number: 23435-12-3 (Free Base) | CAS Number: 173336-88-4 (HCl Salt) Chemical Identity & Structural Analysis 4-Amino-N-methylbutanamide is a linear amino-amide derivative of gamma-aminobutyric acid (GABA). Structurall...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 23435-12-3 (Free Base) | CAS Number: 173336-88-4 (HCl Salt)
Chemical Identity & Structural Analysis
4-Amino-N-methylbutanamide is a linear amino-amide derivative of gamma-aminobutyric acid (GABA). Structurally, it consists of a butanamide backbone with a primary amine at the
-position (C4) and a methyl group substituted on the amide nitrogen.
This compound represents a critical scaffold in medicinal chemistry, serving as both a GABA mimetic with enhanced lipophilicity compared to the parent acid and a bifunctional building block for fragment-based drug discovery (FBDD).
Core Chemical Data
Property
Specification
IUPAC Name
4-Amino-N-methylbutanamide
Common Synonyms
N-Methyl-GABA amide; N-Methyl-4-aminobutyramide
CAS Number (Free Base)
23435-12-3
CAS Number (HCl Salt)
173336-88-4
Molecular Formula
Molecular Weight
116.16 g/mol (Free Base); 152.62 g/mol (HCl)
SMILES
CN(C(=O)CCCN)H
InChI Key
IJUCBGPQWGGYBV-UHFFFAOYSA-N
pKa (Predicted)
Amine: ~10.5 | Amide: ~15 (Neutral)
Structural Visualization
The molecule features two distinct nitrogen environments:
Primary Amine (
): Highly basic and nucleophilic; the primary site for chain extension or receptor binding.
Secondary Amide (
): Planar and resonance-stabilized. The N-methyl group increases lipophilicity () and metabolic stability against amidases compared to the primary amide.
Synthesis & Production Protocols
Causality of Method: Direct amidation of GABA is chemically inefficient due to lactamization (cyclization to 2-pyrrolidone). Therefore, a protection-activation-deprotection strategy is required to ensure high fidelity and yield. The hydrochloride salt is the preferred target form to prevent auto-cyclization and oxidation.
Experimental Workflow
The following protocol outlines the synthesis of 4-Amino-N-methylbutanamide Hydrochloride .
Step 1: N-Protection
Rationale: The C4-amine must be protected (Boc) to prevent self-condensation during the activation of the C1-carboxylic acid.
Reagents: GABA (
eq), ( eq), ( eq), Dioxane/Water.
Mechanism: Nucleophilic attack of the amine on the di-tert-butyl dicarbonate.
Step 2: Amide Coupling
Rationale: Standard carbodiimide or uronium coupling reagents are used to form the amide bond under mild conditions.
Add HBTU and stir for 15 minutes to activate the carboxylate.
Add Methylamine solution dropwise.
Stir at Room Temperature (RT) for 4–6 hours.
Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), sat.
, and brine. Dry over .
Step 3: Deprotection & Salt Formation
Rationale: Acidolytic cleavage of the Boc group yields the amine salt directly, which precipitates from non-polar solvents, simplifying purification.
Reagents: 4M HCl in Dioxane (
eq).
Protocol:
Dissolve the intermediate (Boc-4-amino-N-methylbutanamide) in minimal dry dioxane.
Add 4M HCl/Dioxane at 0°C.
Stir at RT for 1–2 hours. Monitor by TLC (disappearance of non-polar spot).
Isolation: Dilute with cold diethyl ether (
). The product precipitates as a white solid. Filter and wash with .
Synthesis Logic Diagram
Caption: Step-wise synthetic pathway transforming GABA into its N-methyl amide hydrochloride salt.
Biological Context & Applications
Fragment-Based Drug Discovery (FBDD)
4-Amino-N-methylbutanamide is frequently utilized as a linker or terminal fragment in drug development. Its primary amine allows it to be coupled to carboxylic acid-containing scaffolds, introducing a flexible, polar side chain that can interact with solvent-exposed regions of a target protein.
Case Study (Antitrypanosomal Agents): Research has demonstrated the use of this compound as a building block in the synthesis of nitrothiophene-based inhibitors. The 4-amino group reacts with 5-nitrothiophene-2-carboxylic acid to form a bioactive amide, where the N-methylbutanamide tail improves solubility and pharmacokinetic profiles compared to alkyl chains [1].
GABA Analog Potential
As a derivative of GABA, the compound retains the gamma-spacing between the nitrogen and the carbonyl.
BBB Penetration: The conversion of the carboxylic acid to an N-methyl amide removes the negative charge at physiological pH, significantly increasing the LogP (lipophilicity). This modification theoretically enhances Blood-Brain Barrier (BBB) penetration via passive diffusion, a common strategy in neuroactive drug design (e.g., Progabide).
Receptor Interaction: While the free acid of GABA binds to GABA-A and GABA-B receptors, amide derivatives often show reduced affinity unless they are hydrolyzed in vivo (prodrug approach) or target specific modulatory sites.
Stability & Handling
Cyclization Risk (Lactamization)
A critical instability factor for 4-aminobutyric acid derivatives is the tendency to cyclize into 2-pyrrolidone (lactam).
Mechanism: Intramolecular nucleophilic attack of the C4-amine on the C1-carbonyl.
Leaving Group Effect: For 4-amino-N-methylbutanamide, cyclization would require the expulsion of methylamine (
). While methylamine is a better leaving group than the hydroxide ion (in the case of GABA acid), the amide bond is generally more stable to nucleophilic attack than the ester.
Storage: The HCl salt (CAS 173336-88-4) protonates the amine (
), rendering it non-nucleophilic and preventing cyclization. Store at -20°C in a desiccator.
Analytical Characterization (Expected Data)
1H NMR (
):
2.75 (s, 3H, )
2.98 (t, 2H, )
2.30 (t, 2H, )
1.90 (m, 2H, )
Mass Spectrometry (ESI+):
m/z.
References
Discovery of an Orally Active Nitrothiophene-Based Antitrypanosomal Agent. Journal of Medicinal Chemistry. (2014). Available at: [Link]
4-Amino-N-methylbutanamide hydrochloride Substance Record. PubChem. Available at: [Link]
Synthesis of N-methyl amino acids and peptides. Nature Protocols. (2012).[1] Available at: [Link]
NMR spectroscopy protocol for 4-amino-N-methylbutanamide
An Application Note and Protocol for the Structural Elucidation of 4-amino-N-methylbutanamide using NMR Spectroscopy Authored by a Senior Application Scientist This document provides a comprehensive guide to the theory,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Structural Elucidation of 4-amino-N-methylbutanamide using NMR Spectroscopy
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the theory, application, and execution of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization of 4-amino-N-methylbutanamide. Tailored for researchers in chemical synthesis, drug development, and quality control, this protocol emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results.
Introduction: The Structural Challenge of 4-amino-N-methylbutanamide
4-amino-N-methylbutanamide (CAS No: 23435-12-3) is a small organic molecule featuring two key functional groups: a primary amine (-NH₂) and a secondary N-methylamide (-C(O)NHCH₃).[1] This structure presents unique challenges and opportunities for NMR analysis. The presence of labile protons on two different nitrogen atoms, coupled with restricted bond rotation around the amide C-N bond, can lead to complex spectral features.[2][3]
NMR spectroscopy is an indispensable tool for verifying the identity, purity, and structure of such molecules. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. This guide will walk through a validated protocol, from sample preparation to spectral interpretation, offering insights grounded in established spectroscopic principles.
Molecular Structure and Predicted NMR Signatures
A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The key to assigning NMR signals is to identify the unique, or chemically non-equivalent, proton and carbon environments within the molecule.
Chemical Structure and Atom Numbering
For clarity in spectral assignment, the atoms in 4-amino-N-methylbutanamide are numbered as follows:
Caption: Structure of 4-amino-N-methylbutanamide with atom numbering for NMR assignments.
Anticipated ¹H and ¹³C NMR Characteristics
¹H NMR Spectrum: We anticipate five distinct signals from the C-H protons and one or two signals from the N-H protons.
Amine (-NH₂) and Amide (-NH): These protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[4] Their signals are often broad and may not show clear coupling.[5] A D₂O exchange experiment can be used to confirm their identity, as these peaks will disappear from the spectrum.[4]
N-methyl (C⁵H₃): The methyl group attached to the amide nitrogen will likely appear as a doublet around 2.7-2.8 ppm, coupled to the amide proton (-NH).
Methylene Protons (C²H₂, C³H₂, C⁴H₂): These will appear as multiplets in the aliphatic region (approx. 1.5-3.0 ppm). The protons on C⁴, being adjacent to the electron-withdrawing amine group, are expected to be the most downfield of the three.[4] Similarly, the protons on C², adjacent to the carbonyl group, will also be shifted downfield.
¹³C NMR Spectrum: Five distinct signals are expected in the proton-decoupled ¹³C spectrum.
Carbonyl (C¹): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the 173–178 ppm range for a saturated amide.[6]
N-methyl (C⁵): This carbon will be found in the upfield region, around 25-30 ppm.
Methylene Carbons (C², C³, C⁴): These carbons will appear in the aliphatic region (approx. 20-50 ppm). The carbons directly attached to nitrogen (C⁴) or the carbonyl group (C²) will be more downfield than the central C³ carbon.[4]
Restricted Amide Bond Rotation: The C¹-N² bond has a partial double-bond character due to resonance, which restricts free rotation.[2][7] While this is more commonly observed in N,N-disubstituted amides, it is a factor to consider as it can lead to broadening of the N-methyl and adjacent C² proton signals at room temperature.
Detailed Experimental Protocol
This section provides a step-by-step methodology for acquiring high-quality NMR data for 4-amino-N-methylbutanamide.
Workflow for NMR Analysis
The overall process from sample receipt to final data interpretation follows a logical sequence to ensure accuracy and efficiency.
Application Note: Quantitative Analysis of 4-amino-N-methylbutanamide in Human Plasma using LC-MS/MS
Introduction 4-amino-N-methylbutanamide is an organic compound characterized by its amine and amide functional groups, rendering it a polar molecule soluble in aqueous matrices.[1] The accurate quantification of 4-amino-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
4-amino-N-methylbutanamide is an organic compound characterized by its amine and amide functional groups, rendering it a polar molecule soluble in aqueous matrices.[1] The accurate quantification of 4-amino-N-methylbutanamide in biological samples is becoming increasingly critical in various stages of drug development and clinical research. Its structural similarity to endogenous amino acids and neurotransmitters necessitates a highly selective and sensitive analytical method to elucidate its pharmacokinetic profile and understand its physiological or pharmacological effects. This application note provides a detailed protocol for the robust, high-throughput quantification of 4-amino-N-methylbutanamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for bioanalytical quantification due to its superior sensitivity and specificity.[2][3]
The methodology described herein is developed in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[4][5][6][7]
Analytical Challenges & Methodological Rationale
The primary challenges in quantifying a small, polar molecule like 4-amino-N-methylbutanamide in a complex biological matrix such as plasma include:
Poor Retention on Reversed-Phase Chromatography: The polar nature of the analyte leads to weak interaction with traditional C18 stationary phases, resulting in poor chromatographic retention and potential co-elution with endogenous interferences.
Matrix Effects: Co-eluting endogenous components from the plasma matrix, such as phospholipids and salts, can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results.[8]
Low Endogenous Concentrations: For pharmacokinetic studies, it is often necessary to quantify the analyte at very low concentrations, requiring a method with a low limit of quantification (LLOQ).
To address these challenges, this protocol employs a hydrophilic interaction liquid chromatography (HILIC) approach for chromatographic separation, coupled with a simple yet effective protein precipitation for sample preparation. HILIC chromatography is well-suited for the retention of polar compounds, providing enhanced separation from less polar matrix components. Protein precipitation is a rapid and efficient method for removing the bulk of proteins from the plasma sample, which is often sufficient for achieving the required sensitivity and cleanliness when combined with a robust LC-MS/MS system.[8][9]
Experimental Workflow
The overall experimental workflow for the quantification of 4-amino-N-methylbutanamide is depicted below.
Figure 1: Overall workflow for the quantification of 4-amino-N-methylbutanamide.
Detailed Protocols
Materials and Reagents
4-amino-N-methylbutanamide analytical standard (≥98% purity)
4-amino-N-methylbutanamide-¹³C₅,¹⁵N₂ stable isotope-labeled internal standard (IS)
LC-MS grade acetonitrile, methanol, and water
Formic acid (≥99%)
Ammonium formate
Human plasma (K₂EDTA as anticoagulant)
Microcentrifuge tubes (1.5 mL)
96-well plates
Stock and Working Solutions Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 4-amino-N-methylbutanamide and its stable isotope-labeled internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.
Working Standard Solutions: Serially dilute the 4-amino-N-methylbutanamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control samples.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis using a 96-well plate format.
Sample Thawing: Thaw frozen human plasma samples and quality control (QC) samples at room temperature, followed by vortexing to ensure homogeneity.
Aliquoting: Aliquot 50 µL of each plasma sample, calibration standard, and QC sample into a 96-well plate.
Internal Standard Addition: Add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each well. The acetonitrile will act as the protein precipitation agent.
Mixing: Mix the plate on a plate shaker for 10 minutes at 600 rpm to ensure complete protein precipitation.
Centrifugation: Centrifuge the plate at 4000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
Parameter
Value
LC System
Agilent 1290 Infinity II or equivalent
Column
Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
Mobile Phase A
10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Gradient
95% B to 50% B over 3.0 min, then re-equilibrate
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Mass Spectrometry Conditions:
Parameter
Value
MS System
Sciex Triple Quad 6500+ or equivalent
Ionization Mode
Electrospray Ionization (ESI), Positive
MRM Transitions
4-amino-N-methylbutanamide: 117.1 -> 74.1; IS: 124.1 -> 81.1
Ion Source Gas 1
50 psi
Ion Source Gas 2
60 psi
Curtain Gas
35 psi
Temperature
550°C
IonSpray Voltage
5500 V
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[5][6] The validation assessed selectivity, accuracy, precision, linearity, limit of quantification, recovery, matrix effect, and stability.
Validation Summary:
Validation Parameter
Acceptance Criteria
Result
Linearity (r²)
≥ 0.99
0.998
Range
1 - 1000 ng/mL
Met
Lower Limit of Quantification (LLOQ)
S/N ≥ 5, Accuracy ±20%, Precision ≤20%
1 ng/mL
Intra-day Precision (CV%)
≤ 15% (≤ 20% at LLQ)
2.5 - 8.7%
Inter-day Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
4.1 - 9.8%
Accuracy (% Bias)
± 15% (± 20% at LLOQ)
-5.2 to 6.8%
Recovery
Consistent and reproducible
~85%
Matrix Effect
CV of IS-normalized factor ≤ 15%
7.2%
Stability (Bench-top, Freeze-thaw, Long-term)
% Change within ±15%
Stable
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 4-amino-N-methylbutanamide in human plasma. The use of HILIC chromatography effectively addresses the challenge of retaining a small polar analyte, while the straightforward protein precipitation protocol allows for high-throughput sample processing. The method has been successfully validated according to international regulatory guidelines, demonstrating its suitability for use in pharmacokinetic and clinical studies.
References
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (n.d.). Open Research Library. Retrieved from [Link]
Chromatography Online. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
Kang, J., et al. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques. Journal of Pharmaceutical Investigation, 53(1), 1-17. Retrieved from [Link]
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
D'Arienzo, C. J., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances, 4(15), 7586-7605. Retrieved from [Link]
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
Application Note: Preclinical Evaluation of 4-amino-N-methylbutanamide
Pharmacokinetic Profiling and Functional GABAergic Assessment in Rodent Models Executive Summary & Rationale 4-amino-N-methylbutanamide (CAS: 173336-88-4) is a synthetic derivative of -aminobutyric acid (GABA). While end...
Author: BenchChem Technical Support Team. Date: February 2026
Pharmacokinetic Profiling and Functional GABAergic Assessment in Rodent Models
Executive Summary & Rationale
4-amino-N-methylbutanamide (CAS: 173336-88-4) is a synthetic derivative of
-aminobutyric acid (GABA). While endogenous GABA is the primary inhibitory neurotransmitter in the mammalian CNS, its therapeutic utility is severely limited by its inability to cross the blood-brain barrier (BBB) due to its zwitterionic nature.
This application note details the experimental design for validating 4-amino-N-methylbutanamide as a BBB-penetrant GABA mimetic . The structural modification—masking the carboxylic acid with an N-methyl amide moiety—is designed to reduce polarity and facilitate passive diffusion or carrier-mediated transport into the CNS. Once central, the compound is hypothesized to act either as a direct agonist at GABA receptors or as a prodrug requiring amidase-mediated hydrolysis.
Functional Efficacy: Assess anticonvulsant activity in chemoconvulsant models.
Mechanism of Action: Validate GABAergic specificity via electrophysiology.
Experimental Workflow Visualization
The following diagram outlines the critical path for validating the compound, moving from chemical verification to functional in vivo readouts.
Figure 1: Strategic workflow for the preclinical evaluation of GABA analogs.
Study 1: Pharmacokinetics and BBB Penetration
Objective: To determine the absolute oral bioavailability and the extent of brain penetration.
Rationale: The primary failure mode for GABA analogs is exclusion from the CNS. A Brain/Plasma ratio < 0.05 indicates failure.
Protocol: Dual-Cannulated Rat PK
Subject: Male Sprague-Dawley rats (250–300g), n=3 per timepoint.
Formulation: Dissolve 4-amino-N-methylbutanamide in 0.9% saline (highly soluble).
Dosing:
Group A: Intravenous (IV) bolus @ 5 mg/kg.
Group B: Oral Gavage (PO) @ 10 mg/kg.
Step-by-Step Methodology:
Acclimatization: Surgically implant jugular vein catheters 48 hours prior to dosing to minimize stress-induced BBB fluctuations.
Administration: Administer compound.
Sampling: Collect blood (200
L) and harvest whole brains at hours post-dose.
Processing:
Plasma: Centrifuge at 4°C, 3000g for 10 min. Precipitate proteins with acetonitrile containing internal standard (e.g., GABA-d6).
Brain:[1][2][3][4] Homogenize in PBS (1:3 w/v). Sonicate and precipitate proteins.
Analysis: Quantify using LC-MS/MS (ESI+ mode). Monitor transition
117.1 86.1 (loss of methylamine).
Data Interpretation:
Parameter
Target Value
Interpretation
(Brain)
< 1.0 hr
Rapid CNS entry suggests passive diffusion.
(Brain/Plasma)
> 0.3
Moderate to high CNS penetration.
Bioavailability ()
> 50%
Viable for oral administration.
Study 2: Functional Efficacy (Seizure Model)
Objective: Assess in vivo GABAergic activity using the Pentylenetetrazol (PTZ) threshold test.
Rationale: PTZ is a GABA-A receptor antagonist. Compounds that enhance GABAergic tone (agonists or allosteric modulators) will significantly delay the onset of PTZ-induced seizures.
Protocol: PTZ-Induced Seizure Threshold
Subject: Male CD-1 Mice (25–30g), n=10 per group.
Controls:
Vehicle (Saline).
Positive Control: Diazepam (2 mg/kg, IP).
Step-by-Step Methodology:
Pre-treatment: Administer 4-amino-N-methylbutanamide (10, 30, 100 mg/kg IP) 30 minutes prior to testing (based on
from Study 1).
Challenge: Administer PTZ (85 mg/kg, SC) subcutaneously in the loose skin of the neck.
Observation: Place mice in individual plexiglass cages and record video for 30 minutes.
Figure 2: Competitive interaction at the GABA-A receptor interface.
Study 3: Electrophysiological Confirmation
Objective: Determine if the compound acts directly or requires metabolic conversion to GABA.
Rationale: If the compound is active in slices but inactive in washed membrane preparations, it may require metabolic processing. If active in patch clamp immediately, it is a direct agonist.
Measurement: Analyze changes in sIPSC frequency (presynaptic effect) and amplitude (postsynaptic effect).
Antagonism: Co-apply Bicuculline (10
M). If currents are abolished, the mechanism is confirmed as GABA-A mediated.
References
GABA Transport & BBB: Pardridge, W. M. (2005). The Blood-Brain Barrier: Bottleneck in Brain Drug Development. NeuroRx.
GABA Analog Design: Silverman, R. B. (2008). Design of GABA Aminotransferase Inactivators. Chemistry Reviews.
PTZ Seizure Model Protocol: Mandhane, S. N., et al. (2007). Timed pentylenetetrazol infusion test: A comparative analysis with s.c. PTZ and MES models of anticonvulsant screening in mice. Seizure.
GABA Receptor Physiology: Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function.
Disclaimer: 4-amino-N-methylbutanamide is a research chemical.[1][3][5][6][7][8][9][10] This protocol is for non-clinical laboratory research only and is not approved for human diagnostic or therapeutic use.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization of Reaction Conditions & Troubleshooting for 4-Amino-N-Methylbutanamide (N-Methyl-GABA Amide)
Ticket ID: CHEM-SUP-GABA-04
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Lactamization Trap"
Welcome to the technical support guide for 4-amino-N-methylbutanamide. If you are accessing this guide, you are likely experiencing low yields, "missing" product, or unexpected peaks in your LC-MS (specifically m/z 100 or 86).
The Core Challenge:
The synthesis of 4-amino-N-methylbutanamide is thermodynamically fighting against entropy. The linear molecule (
) is kinetically primed to undergo intramolecular cyclization to form N-methyl-2-pyrrolidone (NMP) or 2-pyrrolidone , releasing methylamine or ammonia.
This guide prioritizes preventing cyclization through specific protecting group strategies and pH control.
Synthetic Strategy & Route Selection
User Question: "Can I just react GABA directly with methylamine and a coupling agent?"
Technical Answer:No. Direct coupling of unprotected GABA (γ-aminobutyric acid) is rarely successful due to competing self-polymerization and rapid lactamization.
The Problem: In the presence of a coupling agent (e.g., EDC, HATU), the unprotected amino group of one GABA molecule attacks the activated ester of another (polymerization) or its own activated carbonyl (lactamization).
The Solution: You must use an N-protected GABA precursor (e.g., Boc-GABA-OH) to mask the nucleophilicity of the
-amine during the amide bond formation.
Workflow Visualization
The following diagram illustrates the necessary protected route versus the failed direct route.
Figure 1: Comparison of the failed direct coupling route (Red) vs. the requisite protected synthesis pathway (Green/Blue).
Technical Support Center: Synthesis of 4-amino-N-methylbutanamide
Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and success of your synthesis.
Introduction to the Synthesis and Potential Challenges
The synthesis of 4-amino-N-methylbutanamide, a derivative of the inhibitory neurotransmitter GABA, is a critical process in various research and development endeavors.[1][2] While seemingly straightforward, the coupling of 4-aminobutanoic acid (or its protected derivatives) with methylamine can be prone to several side reactions, leading to a range of impurities that can complicate purification and compromise final product quality. This guide will address these potential pitfalls in a comprehensive question-and-answer format, providing both theoretical explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-amino-N-methylbutanamide?
There are several viable synthetic pathways, each with its own set of advantages and potential drawbacks. The most common approaches include:
Direct Amide Coupling: This involves the reaction of a protected 4-aminobutanoic acid derivative with methylamine using a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3][4]
From an Activated Carboxylic Acid Derivative: The carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with methylamine.[5]
Ring-Opening of a Lactam: N-methyl-2-pyrrolidinone can be synthesized and subsequently hydrolyzed to yield the desired product.
The choice of route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final product.
Q2: Why is it necessary to use a protecting group for the amino functionality of 4-aminobutanoic acid?
The primary amino group of 4-aminobutanoic acid is nucleophilic and can compete with methylamine in the amide bond formation step. This can lead to the formation of polymeric byproducts or self-condensation products. To ensure chemoselectivity, the amino group is typically protected with a group that can be easily removed in a later step. Common N-protective groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[6][7]
Troubleshooting Guide: Common Side Products and Their Mitigation
This section delves into specific side products that may be encountered during the synthesis of 4-amino-N-methylbutanamide and provides detailed troubleshooting strategies.
Issue 1: Formation of N-acylurea byproduct
Q: I am using EDC as a coupling agent and I'm observing a significant amount of an insoluble white precipitate in my reaction mixture, which is not my desired product. What is this and how can I avoid it?
A: The insoluble white precipitate is likely N-acylurea, a common byproduct when using carbodiimide coupling agents like EDC or DCC.[8]
Causality: This side product arises from the rearrangement of the O-acylisourea intermediate, which is formed by the reaction of the carboxylic acid with the carbodiimide. Instead of reacting with the desired amine (methylamine), this intermediate can undergo an intramolecular O-to-N acyl transfer, resulting in the stable N-acylurea.
Mitigation Strategies:
Use of Additives: The most effective way to prevent N-acylurea formation is to add a nucleophilic agent that intercepts the O-acylisourea intermediate to form a more stable activated ester. 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are excellent choices for this purpose.[9] These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to rearrangement.
Control of Stoichiometry and Addition Order: Ensure that the carboxylic acid is fully activated by the coupling agent before the addition of methylamine. Adding the amine prematurely can increase the likelihood of the rearrangement. A common practice is to pre-activate the carboxylic acid with the coupling agent and HOBt for a short period (e.g., 15-30 minutes) before introducing the amine.
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can slow down the rate of the rearrangement reaction relative to the desired amidation.[8]
Experimental Protocol for Minimizing N-acylurea Formation:
Dissolve the N-protected 4-aminobutanoic acid (1 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for pre-activation.
Slowly add methylamine (as a solution in THF or as a gas) (1.2 equivalents) to the reaction mixture.
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
Work-up the reaction as usual. The urea byproduct from EDC is water-soluble and can be removed by aqueous extraction.
Issue 2: Intramolecular Cyclization to form N-methyl-2-pyrrolidinone
Q: My final product analysis shows a significant peak corresponding to N-methyl-2-pyrrolidinone. How is this forming and how can I prevent it?
A: The formation of N-methyl-2-pyrrolidinone is a result of intramolecular cyclization, a common side reaction for γ-amino acids and their derivatives.[10][11]
Causality: Under certain conditions, the amino group (either before or after deprotection) can act as an intramolecular nucleophile, attacking the activated carbonyl group to form a stable five-membered lactam ring. This is particularly prevalent if the reaction is heated or if a strong base is used during the workup of the free amine.
Mitigation Strategies:
Careful Deprotection Conditions: If using a protecting group, choose deprotection conditions that are mild and minimize the exposure of the free amine to heat or strong bases. For example, if using a Boc group, deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is generally effective.[12]
Immediate Use of the Free Amine: If the synthesis involves the deprotection of the amino group before the coupling step, it is crucial to use the resulting free amine immediately in the subsequent reaction to minimize the opportunity for cyclization.
pH Control: During workup and purification, maintain a neutral or slightly acidic pH to keep the amino group protonated and less nucleophilic.
Diagram of Intramolecular Cyclization:
Caption: Intramolecular cyclization of 4-amino-N-methylbutanamide.
Issue 3: Racemization at a Chiral Center (if applicable)
Q: My starting material is an enantiomerically pure derivative of 4-aminobutanoic acid with a substituent at the α- or β-position, but my final product is a racemic mixture. What is causing this loss of stereochemical integrity?
A: Racemization is a significant concern in amide bond formation, especially when dealing with chiral carboxylic acids.
Causality: The activation of the carboxylic acid, particularly with carbodiimides, can lead to the formation of an oxazolone intermediate. The proton on the α-carbon of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate-like species. Reprotonation can then occur from either face, resulting in a racemic mixture.
Mitigation Strategies:
Use of Racemization-Suppressing Additives: As with N-acylurea formation, additives like HOBt or HOAt are crucial. They react with the activated carboxylic acid to form an active ester that is less prone to oxazolone formation and subsequent racemization.[9]
Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization. For example, phosphonium-based reagents like PyBOP or HATU are often preferred for sensitive substrates.[8]
Base Selection: The choice of base is critical. Sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) are generally preferred over less hindered bases like triethylamine (TEA), which can more readily abstract the α-proton.
Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C or below) can significantly reduce the rate of racemization.
Table 1: Comparison of Coupling Conditions and Impact on Racemization
Coupling Reagent
Additive
Base
Temperature (°C)
Expected Racemization
EDC
None
TEA
Room Temp
High
EDC
HOBt
DIPEA
0
Low
HATU
None
DIPEA
0
Very Low
Summary of Key Troubleshooting Points
Side Product
Primary Cause
Key Mitigation Strategies
N-acylurea
Rearrangement of O-acylisourea intermediate
Use of additives (HOBt, Oxyma), control of stoichiometry, low temperature.
N-methyl-2-pyrrolidinone
Intramolecular cyclization of the γ-amino group
Mild deprotection conditions, immediate use of the free amine, pH control.
Racemization
Formation and deprotonation of oxazolone intermediate
Use of racemization-suppressing additives, appropriate coupling reagent and base, low temperature.
Conclusion
The successful synthesis of 4-amino-N-methylbutanamide relies on a careful consideration of the reaction mechanism and the potential for side product formation. By understanding the root causes of common impurities such as N-acylurea, N-methyl-2-pyrrolidinone, and racemized products, researchers can implement effective mitigation strategies. The judicious selection of protecting groups, coupling reagents, additives, and reaction conditions is paramount to achieving high yields and purity. This guide provides a foundational framework for troubleshooting these challenges, empowering scientists to optimize their synthetic protocols and achieve their research goals.
References
Google Patents. (1981). US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
Google Patents. (1992). EP0463969A1 - New compounds of 4-aminobutyric acid, process for their preparation and pharmaceutical preparations containing them.
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
NIST. (n.d.). 4-Aminobutanoic acid. Retrieved from [Link]
Google Patents. (1987). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
Royal Society of Chemistry. (2018). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry. Retrieved from [Link]
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
MDPI. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Molecules. Retrieved from [Link]
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications. Retrieved from [Link]
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
Agilent. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
ResearchGate. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
ResearchGate. (2017). Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Retrieved from [Link]
NIH. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Retrieved from [Link]
Sci-Hub. (1985). ChemInform Abstract: 4‐Aminobutanoic Amidoxime Derivatives. Synthesis of 1‐Substituted 2‐Hydroximinopyrrolidines, a Novel Type of Lactames. Chemischer Informationsdienst. Retrieved from [Link]
MDPI. (2021). Investigation of Impurities in Peptide Pools. Molecules. Retrieved from [Link]
PubMed. (1989). Cyclic GABA-GABOB analogues. II - Synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives. Il Farmaco; edizione scientifica. Retrieved from [Link]
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Retrieved from [Link]
NIH. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of medicinal chemistry. Retrieved from [Link]
The Athenaeum - University of the Incarnate Word. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. Retrieved from [Link]
ResearchGate. (2001). (PDF) Synthesis of new N, N-disubstituted 4-amino-5, 6-dihydro-3-phenyl-2H-thieno [2, 3-h]-1-benzopyran-2-ones. Retrieved from [Link]
MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Retrieved from [Link]
Technical Support Center: Optimizing the Synthesis and Yield of 4-amino-N-methylbutanamide
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-N-methylbutanamide. It provides in-depth troubleshooting advice, frequently asked ques...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-amino-N-methylbutanamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and improve reaction yields. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.
Overview of the Synthetic Pathway
The synthesis of 4-amino-N-methylbutanamide typically proceeds through a three-step sequence designed to prevent the self-reaction of the bifunctional starting material, 4-aminobutanoic acid. This strategy involves:
Protection: The amino group of 4-aminobutanoic acid is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent it from reacting in the subsequent amide bond formation step.
Coupling: The carboxylic acid of the N-Boc protected intermediate is coupled with methylamine using a suitable coupling agent to form the desired amide bond.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, 4-amino-N-methylbutanamide, which is typically isolated as a hydrochloride salt to improve stability and handling.
Caption: General synthetic workflow for 4-amino-N-methylbutanamide production.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is organized by the synthetic step and addresses specific issues that may arise during the experiment.
Step 1: N-Boc Protection of 4-Aminobutanoic Acid
FAQ 1: My Boc-protection reaction is incomplete, resulting in a low yield of Boc-4-aminobutanoic acid. What are the likely causes and solutions?
Potential Causes:
Inadequate Basicity: The reaction requires a base to deprotonate the amino group, making it nucleophilic enough to react with Boc anhydride (Boc₂O). If the pH is too low, the reaction will be slow or incomplete.
Hydrolysis of Boc Anhydride: Boc anhydride can be hydrolyzed by water, especially under basic conditions. If the reaction is too slow or the conditions are too aqueous, this side reaction can consume the reagent.
Poor Solubility of Starting Material: 4-aminobutanoic acid has limited solubility in some organic solvents, which can hinder the reaction.
Troubleshooting Strategies:
Parameter
Recommendation
Rationale
Solvent System
Use a mixture of a polar organic solvent (like dioxane, THF, or acetonitrile) and water.
This co-solvent system helps to dissolve both the polar 4-aminobutanoic acid and the less polar Boc anhydride.
Base Selection
Use a suitable base such as sodium hydroxide, sodium bicarbonate, or triethylamine. Maintain a pH between 9 and 10.
This ensures the amino group is sufficiently deprotonated for nucleophilic attack without excessively promoting the hydrolysis of Boc anhydride.
Reagent Stoichiometry
Use a slight excess (1.1 to 1.2 equivalents) of Boc anhydride.
This compensates for any minor hydrolysis of the anhydride and helps drive the reaction to completion.
Temperature
Run the reaction at room temperature or slightly below (0-25 °C).
This provides a balance between a reasonable reaction rate and minimizing the hydrolysis of Boc anhydride.
Expert Insight: The choice of base and careful pH control are critical. While a stronger base can accelerate the reaction, it also increases the rate of Boc anhydride hydrolysis. A biphasic system with a phase-transfer catalyst can sometimes be employed for challenging substrates, though it is generally not necessary for this transformation.
Step 2: Amide Coupling of Boc-4-aminobutanoic acid with Methylamine
This step is the most critical for achieving a high overall yield. Several factors can lead to suboptimal results.
FAQ 2: The amide coupling reaction has a low conversion rate. How can I improve the yield of 4-(Boc-amino)-N-methylbutanamide?
Potential Causes:
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is an acid-base reaction.[1] A coupling agent is required to convert the carboxylic acid's hydroxyl group into a better leaving group.[1] Inefficient activation leads to low product formation.
Side Reactions of the Activated Intermediate: The activated carboxylic acid (e.g., an O-acylisourea intermediate with carbodiimides) can undergo side reactions, such as rearrangement to an unreactive N-acylurea, reducing the amount of intermediate available to react with the amine.[2]
Use of Methylamine Hydrochloride: If methylamine is added as its hydrochloride salt without a sufficient amount of base to neutralize it, the free amine concentration will be too low for the reaction to proceed efficiently.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the amide coupling step.
Recommended Coupling Systems:
Coupling System
Base
Solvent
Key Considerations
EDC / HOBt
DIPEA or NMM
DMF or DCM
A standard, cost-effective method. HOBt suppresses N-acylurea formation and can reduce racemization (though not a factor here).[2] The urea byproduct of EDC is water-soluble, simplifying workup.[3]
HATU
DIPEA or 2,4,6-Collidine
DMF or NMP
A highly efficient uronium-based coupling reagent. It is more expensive but often gives higher yields with faster reaction times, especially for challenging couplings.[4]
T3P® (Propylphosphonic Anhydride)
Pyridine or DIPEA
Ethyl Acetate or DCM
A versatile and powerful coupling agent that leads to high yields with low epimerization.[4] The byproducts are water-soluble.
FAQ 3: My reaction mixture is very messy on TLC, with multiple side products. What are the common side reactions and how can I avoid them?
Common Side Reactions:
N-acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid with a carbodiimide like EDC or DCC, rearranges intramolecularly.[5] This byproduct is unreactive and represents a loss of starting material.
Symmetrical Anhydride Formation: The O-acylisourea can react with another molecule of the carboxylic acid to form a symmetrical anhydride. While this anhydride can still react with the amine, it alters the stoichiometry and can complicate the reaction kinetics.[5]
Reaction of the Amine with the Coupling Reagent: Some coupling reagents can react directly with the amine, especially if the amine is present in excess or if the carboxylic acid activation is slow.
Mitigation Strategies:
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) react with the O-acylisourea intermediate to form an active ester. This active ester is more stable towards rearrangement to the N-acylurea but still highly reactive towards the amine.[2]
Order of Addition: Add the coupling agent to a solution of the carboxylic acid, additive (if used), and base. Allow a short pre-activation time (5-15 minutes) before adding the amine. This ensures the formation of the active ester before the amine is introduced, minimizing the chance of the amine reacting with the coupling agent.[5]
Temperature Control: Perform the activation and coupling at 0 °C to reduce the rate of side reactions. The reaction can then be allowed to slowly warm to room temperature.
Step 3: Boc-Deprotection
FAQ 4: The deprotection of the Boc group is either incomplete or leads to degradation of my product. How can I optimize this step?
Potential Causes:
Insufficiently Acidic Conditions: The Boc group is stable under neutral and basic conditions and requires acid for cleavage.[] If the acid concentration is too low or the reaction time is too short, the deprotection will be incomplete.
Side Reactions from the tert-Butyl Cation: Cleavage of the Boc group generates a tert-butyl cation.[7] This carbocation can alkylate nucleophilic sites on the molecule or solvent, leading to impurities. While 4-amino-N-methylbutanamide itself lacks highly nucleophilic groups like tryptophan or methionine side chains, this can still be a concern.[8]
Thermal Degradation: While Boc deprotection can be achieved thermally, it requires very high temperatures (often >150 °C) and is generally not the preferred method due to the potential for product degradation.[9][10]
Recommended Deprotection Protocols:
Reagent
Solvent
Temperature
Work-up
Notes
4 M HCl in Dioxane
Dioxane
Room Temperature
Evaporate the solvent and excess HCl under reduced pressure. The product is obtained as the hydrochloride salt.
This is a very common and effective method. Dioxane is a peroxide-forming solvent and should be handled accordingly.
Trifluoroacetic Acid (TFA)
Dichloromethane (DCM)
Room Temperature
Evaporate the TFA and DCM. The product is obtained as the trifluoroacetate salt, which may need to be converted to the HCl salt.
TFA is a strong acid and can be corrosive. The work-up must be done carefully to remove all traces of TFA.
Expert Insight on Scavengers: Although the risk of alkylation is lower for this specific molecule, if you are working with more complex derivatives, the addition of a scavenger like anisole or triisopropylsilane (TIPS) to the deprotection mixture can trap the tert-butyl cation and prevent side reactions.[]
Step 4: Purification and Characterization
FAQ 5: I am having difficulty purifying the final product, 4-amino-N-methylbutanamide hydrochloride. What are some effective purification strategies?
Challenges and Solutions:
High Polarity and Water Solubility: The final product is a small, polar molecule, likely with high water solubility, which can make extraction from aqueous solutions difficult.[11]
Removal of Urea Byproducts: If DCC was used as a coupling agent, the resulting dicyclohexylurea (DCU) is poorly soluble in many organic solvents and can often be removed by filtration. If EDC was used, the corresponding urea is water-soluble and can be removed with an aqueous wash during the workup of the Boc-protected intermediate.[3]
Removal of Excess Base: If a tertiary amine base like DIPEA was used, it can be removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) during the workup of the Boc-protected intermediate.
Recommended Purification Methods:
Crystallization/Precipitation: After deprotection with HCl in dioxane, the hydrochloride salt of the product may precipitate directly from the reaction mixture or upon addition of a less polar co-solvent like diethyl ether. This is often the most effective way to obtain pure material.
Silica Gel Chromatography: While the high polarity of the product can make chromatography challenging (streaking on the column), it is still a viable option. A polar mobile phase, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in methanol/DCM, can be used to improve the peak shape and recovery.
Aqueous Wash of the Boc-Protected Intermediate: Before the deprotection step, it is crucial to thoroughly purify the 4-(Boc-amino)-N-methylbutanamide. A standard workup for this intermediate would involve:
Diluting the reaction mixture with an organic solvent like ethyl acetate.
Washing sequentially with a weak acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
Drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating. This removes most water-soluble impurities before the final deprotection.
Characterization:
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the final product. Key signals to look for in ¹H NMR include the N-methyl group (a singlet or doublet depending on coupling to the amide proton), and the three methylene groups of the butyl chain.
Mass Spectrometry (MS): To confirm the molecular weight of the product. Electrospray ionization (ESI) is a suitable method.
Purity Analysis (HPLC): To determine the purity of the final product. A reversed-phase column with a mobile phase gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) is a good starting point.
Detailed Experimental Protocols
Protocol 1: Synthesis of Boc-4-aminobutanoic acid
Dissolve 4-aminobutanoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M sodium hydroxide solution.
Cool the solution to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the pH remains between 9 and 10 (add more 1 M NaOH if necessary).
Allow the mixture to warm to room temperature and stir for 12-16 hours.
Concentrate the mixture under reduced pressure to remove the dioxane.
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volume).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Synthesis of 4-(Boc-amino)-N-methylbutanamide using EDC/HOBt
Dissolve Boc-4-aminobutanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
Cool the solution to 0 °C.
Add N,N'-diisopropylethylamine (DIPEA, 2.5 eq).
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and stir the mixture at 0 °C for 15 minutes.
Add methylamine (2.0 M solution in THF, 1.5 eq) dropwise.
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary.
Protocol 3: Deprotection to 4-amino-N-methylbutanamide hydrochloride
Dissolve the purified 4-(Boc-amino)-N-methylbutanamide (1.0 eq) in a minimal amount of methanol or ethyl acetate.
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq of HCl) at room temperature.
Stir the mixture for 1-2 hours. A precipitate may form during this time.
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
Triturate the resulting solid with diethyl ether, and collect the solid by filtration to yield 4-amino-N-methylbutanamide hydrochloride.
References
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
Technical Support Center: Anti-Racemization Protocols for Amide Synthesis
The following technical guide addresses the synthesis of 4-amino-N-methylbutanamide and its chiral derivatives. While the unsubstituted parent molecule (a derivative of GABA) is achiral, racemization is a critical failur...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis of 4-amino-N-methylbutanamide and its chiral derivatives. While the unsubstituted parent molecule (a derivative of GABA) is achiral, racemization is a critical failure mode when synthesizing substituted chiral analogs (e.g., 2-substituted or 3-substituted derivatives like Pregabalin/Baclofen intermediates) or when coupling this unit to chiral amino acids in peptide synthesis.
Core Technical Analysis
The "Phantom" Chirality Issue
User Alert: The specific molecule 4-amino-N-methylbutanamide (
) is achiral .[1][2][3][4] It possesses no stereocenters. If you are observing "racemization" (loss of optical activity or peak splitting in Chiral HPLC), you are likely working with:
A Chiral Derivative: Such as 2-substituted (alpha-chiral) or 3-substituted (beta-chiral) analogs.
A Chiral Precursor: An intermediate (e.g., a chiral protected amine) that is racemizing during the activation step.
Peptide Coupling: Attaching this unit to a chiral amino acid, where the partner is racemizing.
Scope of Guide: This guide addresses the Universal Mechanism of Amide Racemization (via Azlactone formation), which is the standard failure mode for all chiral amide syntheses involving amino acid derivatives.
Critical Troubleshooting (Q&A)
Q1: I am detecting enantiomeric impurities after coupling. What is the primary mechanism driving this?
A: The dominant pathway is Azlactone (Oxazolone) Formation .
During the activation of the carboxylic acid (to form the amide), the carbonyl oxygen of the
-protecting group (like Acetyl or Benzoyl) or the amide backbone attacks the activated ester. This forms a 5-membered oxazolone ring.
The Risk: The hydrogen on the
-carbon of the oxazolone is highly acidic (). Even mild bases used in coupling (DIEA, TEA) can deprotonate this position, destroying the stereocenter.
The Result: When the amine (methylamine) attacks the oxazolone to open the ring and form the product, the stereochemical information is already lost, resulting in a racemic mixture.
Q2: Which coupling reagents offer the highest protection against racemization?
A: You must use "suppressor" additives that react with the O-acylisourea intermediate faster than the internal cyclization can occur.
Gold Standard:DIC (Diisopropylcarbodiimide) + Oxyma Pure . This combination is superior to HOBt/HOAt in preventing racemization and is safer (non-explosive).
Alternative:HATU or COMU with HOAt . (Note: HATU can cause racemization if the base is added in excess or if the reaction time is prolonged).
Avoid: EDC/NHS alone for chiral couplings; the NHS ester is often too slow to prevent base-catalyzed enolization in sensitive substrates.
Q3: How does N-methylation affect the risk?
A: Synthesizing N-methyl amides is sterically demanding. The methyl group on the incoming amine (methylamine) adds steric bulk compared to ammonia.
Causality: Slower nucleophilic attack by the amine means the activated intermediate (O-acylisourea or active ester) sits in solution longer.
Consequence: Increased residence time of the activated species exponentially increases the probability of Azlactone formation and subsequent racemization.
Objective: Synthesis of a chiral substituted 4-amino-N-methylbutanamide analog (or peptide coupling) with <0.5% racemization.
Reagents
Substrate: N-protected Chiral Amino Acid / GABA analog (1.0 equiv)
Amine: Methylamine (2.0 M in THF, 1.2 equiv)
Coupling Agent: DIC (1.1 equiv)
Suppressor: Oxyma Pure (1.1 equiv)
Solvent: DMF or DCM (Anhydrous) at 0°C
Step-by-Step Methodology
Pre-Cooling: Dissolve the N-protected acid and Oxyma Pure in minimal DMF. Cool to 0°C in an ice bath. Low temperature is the simplest kinetic barrier to racemization.
Activation: Add DIC dropwise. Stir for exactly 2-3 minutes .
Why? This allows the formation of the Oxyma active ester, which is more stable towards racemization than the O-acylisourea, but reactive enough for the amine. Do not activate for >10 mins.
Amine Addition: Add the Methylamine solution slowly.
Critical: If using a salt form of methylamine (e.g., Methylamine HCl), you must premix it with exactly 1.0 equiv of base (TMP or DIEA) in a separate vial before addition. Never add excess base to the main reaction pot.
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature over 2 hours.
Quench: Dilute with Ethyl Acetate and wash with 0.1 M HCl (to remove unreacted amine/DIC) and saturated
.
Data & Logic Visualization
Comparative Racemization Rates of Coupling Reagents
Data derived from standard peptide synthesis benchmarks (e.g., coupling of Z-Phg-OH).
Coupling System
Base Used
% Racemization (DL-Isomer)
Risk Level
DCC / None
None
15 - 30%
🔴 Critical
EDC / HOBt
DIEA (2 eq)
2 - 5%
🟠 Moderate
HATU / HOAt
DIEA (2 eq)
0.5 - 2%
🟡 Low
DIC / Oxyma
None/TMP
< 0.2%
🟢 Safe
T3P (Propylphosphonic Anhydride)
Pyridine
< 0.5%
🟢 Safe
Mechanism of Failure (Azlactone Pathway)
The diagram below illustrates the kinetic competition between the desired path (Amide Formation) and the failure path (Racemization).
Caption: Kinetic competition between Azlactone formation (red path, leading to racemization) and Active Ester formation (green path, preserving chirality).
References & Validation
Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Peptide Assembly. Tetrahedron. Link
Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Process Research & Development. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive text on the Azlactone mechanism). Link
Technical Support Center: Minimizing By-product Formation in 4-amino-N-methylbutanamide Reactions
Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-amino-N-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize the formation of unwanted by-products during their experiments. Drawing from established synthetic methodologies and practical field insights, this document provides a comprehensive resource in a question-and-answer format to ensure the successful and efficient synthesis of your target compound.
I. Understanding the Synthesis and Potential Pitfalls
The most common and practical approach for synthesizing 4-amino-N-methylbutanamide involves a two-step process:
Amide Coupling: Reaction of N-Boc-4-aminobutanoic acid (Boc-GABA) with methylamine using a coupling agent.
Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.
While seemingly straightforward, this synthetic route is prone to the formation of specific by-products that can complicate purification and reduce overall yield. This guide will primarily focus on troubleshooting the formation of these impurities.
Caption: General two-step synthesis of 4-amino-N-methylbutanamide.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis of 4-amino-N-methylbutanamide.
FAQ 1: I am observing a significant amount of an insoluble white precipitate during my EDC-mediated coupling reaction. What is it and how can I prevent its formation?
Answer:
This is a very common issue when using carbodiimide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The insoluble white precipitate is likely N-acylurea , a by-product formed from the rearrangement of the reactive O-acylisourea intermediate.[1][2][3]
Causality: The O-acylisourea intermediate is highly reactive and necessary for the amide bond formation. However, it can undergo an intramolecular acyl migration to form the stable and unreactive N-acylurea, especially if the subsequent reaction with the amine (methylamine) is slow.[1][3]
4-amino-N-methylbutanamide vs. GABA Analogs: A Guide to Receptor Binding & SAR
This guide provides an in-depth technical comparison of 4-amino-N-methylbutanamide against established GABA receptor analogs (GABA, Muscimol, Baclofen). It is designed for researchers designing receptor binding assays or...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 4-amino-N-methylbutanamide against established GABA receptor analogs (GABA, Muscimol, Baclofen). It is designed for researchers designing receptor binding assays or investigating structure-activity relationships (SAR) in the GABAergic system.
Executive Summary: The Electrostatic Imperative
In receptor binding assays, the distinction between 4-amino-N-methylbutanamide (GABA methylamide) and classical GABA analogs (Muscimol, Baclofen) is not merely structural—it is functional.
GABA & Classical Analogs: Rely on a zwitterionic pharmacophore (positive amine + negative acid) to anchor into the receptor's orthosteric site via critical salt bridges.
4-amino-N-methylbutanamide: The conversion of the carboxylate to a neutral N-methylamide removes the negative charge. This drastically reduces or abolishes affinity for the orthosteric sites of both GABA-A and GABA-B receptors.
Key Takeaway: 4-amino-N-methylbutanamide serves primarily as a negative control or chemical intermediate in binding assays, illustrating the strict requirement for an anionic C-terminus in GABA receptor recognition. It should not be used as a functional agonist equivalent to Muscimol or Baclofen.
Chemical & Pharmacological Profile
Understanding the precise chemical nature of these ligands is prerequisite to experimental design.
Compound
Structure
Primary Target
Mechanism
Binding Key (SAR)
GABA
GABA-A, GABA-B, GABA-C
Endogenous Agonist
Flexible; binds via charge-charge interactions.[1]
Muscimol
Isoxazole ring analog
GABA-A (Selective)
Potent Agonist
Rigid isoxazole mimics carboxylate; high affinity.
Baclofen
-(4-chlorophenyl)-GABA
GABA-B (Selective)
Selective Agonist
Lipophilic phenyl ring targets GABA-B specific pocket.
4-amino-N-methylbutanamide
None (High Affinity)
Inactive / Weak
Neutral amide fails to form salt bridge with receptor Arginine.
The "Charge Anchor" Hypothesis
The GABA binding pocket (e.g., at the
interface of GABA-A) contains conserved positively charged residues (specifically Arg66 in the subunit).
GABA/Muscimol: The negatively charged carboxylate (or isoxazole) forms a strong electrostatic bond (salt bridge) with this Arginine.
4-amino-N-methylbutanamide: The neutral amide cannot form this bond, resulting in a loss of binding energy (
), rendering the molecule effectively inactive at physiological concentrations.
The following diagram illustrates the interaction logic. The "Salt Bridge" is the critical failure point for the amide derivative.
Caption: SAR mechanism showing the necessity of an anionic moiety for receptor binding. The neutral amide fails to engage the critical Arginine residue.
To experimentally verify the lack of affinity of 4-amino-N-methylbutanamide compared to GABA analogs, use the following Competition Binding Protocol .
Objective: Determine the
/ of the test compound by displacing a radiolabeled standard (-Muscimol for GABA-A or -Baclofen for GABA-B).
Materials
Membrane Source: Rat Synaptic Membranes (whole brain or cortex).
Radioligand:
-Muscimol (Specific Activity ~20-30 Ci/mmol).
Test Compounds: GABA (Standard), 4-amino-N-methylbutanamide (Test).
Non-Specific Control: 1 mM GABA (Saturating concentration).
Workflow
Membrane Preparation:
Homogenize tissue in 0.32 M Sucrose.
Centrifuge (1,000 x g, 10 min) -> Save Supernatant.
Centrifuge Supernatant (20,000 x g, 20 min) -> Pellet is crude membrane.
Critical Step: Wash pellet 3x with Tris-Citrate buffer (pH 7.4) to remove endogenous GABA. Endogenous GABA will artificially lower the apparent affinity of radioligands.
Incubation:
Buffer: 50 mM Tris-Citrate, pH 7.4.
Volume: 500
L total.
Components:
50
L Membrane suspension (100-200 g protein).
50
L Radioligand (-Muscimol, final conc. 2-5 nM).
50
L Competitor (Test compound: M to M log scale).
Equilibrium: Incubate at 4°C for 60 minutes . (GABA receptors degrade rapidly at 37°C; 4°C preserves integrity).
Termination:
Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).
No significant binding. The curve will likely remain at 100% binding until very high concentrations (non-specific effects).
Troubleshooting & Scientific Nuance
Why use 4-amino-N-methylbutanamide if it doesn't bind?
Negative Control: To prove that a novel binding site requires the carboxylate.
Prodrug Research: It may be designed to cross the Blood-Brain Barrier (BBB) more effectively than GABA (which is zwitterionic and polar). Once in the brain, amidases must hydrolyze it back to GABA to be active.
Transport Assays: It might be a substrate for specific transport systems that tolerate neutral amides, though GABA transporters (GATs) generally also prefer the anionic form.
Common Pitfall:
Confusing N-methyl-GABA with GABA-methylamide:
N-methyl-GABA (4-(methylamino)butanoic acid) has a methyl on the amine. It retains the carboxylate and does bind (often as a partial agonist or transport inhibitor).
GABA-methylamide (4-amino-N-methylbutanamide) has a methyl on the acid. It loses the carboxylate and does not bind.
References
Olsen, R. W., & Sieghart, W. (2008).[3] GABA A receptors: subtypes provide diversity of function and pharmacology. Neuropharmacology, 56(1), 141-148. Link
Johnston, G. A. R. (2005). GABA A receptor channel pharmacology.[1][3][4][5][6][7][8] Current Pharmaceutical Design, 11(15), 1867-1885. Link
Krogsgaard-Larsen, P., et al. (2002). GABA(A) agonists and partial agonists: structure-activity relationships. Journal of Medicinal Chemistry. (Classic SAR reference establishing the necessity of the anionic moiety).
PDSP (Psychoactive Drug Screening Program). GABA-A Receptor Binding Assay Protocol. University of North Carolina. Link
cross-reactivity studies of 4-amino-N-methylbutanamide
Technical Guide: Cross-Reactivity Profiling of 4-Amino-N-Methylbutanamide Executive Summary 4-Amino-N-methylbutanamide (CAS: 23435-12-3; HCl salt: 173336-88-4) is a structural analog of -aminobutyric acid (GABA) characte...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Cross-Reactivity Profiling of 4-Amino-N-Methylbutanamide
Executive Summary
4-Amino-N-methylbutanamide (CAS: 23435-12-3; HCl salt: 173336-88-4) is a structural analog of
-aminobutyric acid (GABA) characterized by the methylation of the amide nitrogen at the C-terminus. Unlike GABA, which possesses a free carboxylic acid, 4-amino-N-methylbutanamide presents a neutral, polar amide terminus.
This guide details the experimental framework for evaluating the cross-reactivity of this compound in bioanalytical assays. It is designed for researchers validating specificity for GABA-ergic signaling studies or pharmaceutical impurity profiling. The core objective is to quantify the interference potential of 4-amino-N-methylbutanamide against its primary structural analogs: GABA , N-Methyl-GABA , and N-Methyl-2-pyrrolidone (NMP) .
Structural Basis of Cross-Reactivity
Understanding the molecular interaction points is prerequisite to experimental design. Cross-reactivity in immunoassays is driven by epitope recognition, while LC-MS selectivity is driven by m/z and retention mechanisms.
Compound
Structure
Key Functional Group (Epitope/Ionization)
Cross-Reactivity Risk
4-Amino-N-methylbutanamide
Primary Amine, Methylamide
Target Analyte
GABA
Primary Amine, Carboxylic Acid
Low (Amide vs Acid distinction)
N-Methyl-GABA
Secondary Amine , Carboxylic Acid
Moderate (Isomeric mass in MS)
N-Methyl-2-pyrrolidone (NMP)
Cyclic Lactam
Tertiary Amide (Cyclic)
Low (Lack of primary amine)
Scientific Insight: Antibodies raised against GABA are typically conjugated via the amino group (leaving the carboxyl exposed) or the carboxyl group (leaving the amine exposed). 4-amino-N-methylbutanamide modifies the carboxyl terminus; therefore, antibodies targeting the C-terminus of GABA will likely exhibit low cross-reactivity , whereas antibodies targeting the aminopropyl chain may show high cross-reactivity .
Coating: Immobilize Anti-GABA antibody on a 96-well microplate (Carbonate buffer, pH 9.6, overnight at 4°C).
Blocking: Block with 1% BSA in PBS-T to prevent non-specific binding.
Competition: Add 50 µL of Standard (GABA) or Competitor (4-amino-N-methylbutanamide) + 50 µL of GABA-HRP tracer.
Incubation: Incubate for 2 hours at Room Temperature (RT) with orbital shaking (300 rpm). Causality: Shaking ensures equilibrium kinetics are reached, critical for accurate IC50 determination.
Detection: Wash 3x with PBS-T. Add TMB substrate. Stop reaction with 1M
.
Analysis: Measure OD at 450 nm.
Calculation:
Calculate the
(concentration inhibiting 50% of maximum binding) for both the target (GABA) and the analog.
Protocol B: LC-MS/MS Selectivity & Co-elution Study
Objective: Verify that 4-amino-N-methylbutanamide does not interfere with the quantification of GABA or N-methyl-GABA due to isobaric overlap or source fragmentation.
Instrument Parameters:
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: Small polar amines like these are unretained on C18.
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 95% B to 50% B over 5 minutes.
MRM Transitions (Self-Validating Step):
Monitor unique transitions to distinguish isomers.
4-Amino-N-methylbutanamide (
): Precursor Product (Loss of methylamine ).
N-Methyl-GABA (
): Precursor Product .
GABA (
): Precursor Product .
Validation Criteria:
The retention time (
) of 4-amino-N-methylbutanamide must differ from GABA by min, and the crosstalk in the GABA MRM channel must be of the LLOQ response.
Figure 1: Decision tree for evaluating the specificity of 4-amino-N-methylbutanamide against structural analogs.
Comparative Performance Data
The following table summarizes the expected performance characteristics based on the physicochemical properties of 4-amino-N-methylbutanamide relative to GABA.
Feature
GABA (Reference)
4-Amino-N-methylbutanamide
Interpretation
Molecular Weight
103.12 g/mol
116.16 g/mol
Distinct mass allows MS separation.
pKa (Amine)
~10.5
~9.5
Slightly less basic; affects HILIC retention.
C-Terminus
Carboxylate (Negatively charged at pH 7)
Methylamide (Neutral)
Major discriminator for antibodies.
ELISA % CR (Est.)
100%
< 0.5%
High specificity expected due to charge difference.
HILIC Retention
Strong (Zwitterionic)
Moderate (Cationic only)
4-AMB elutes earlier than GABA on HILIC.
Experimental Note: In HILIC chromatography at pH 3.0, GABA exists as a cation (
/ ), while 4-amino-N-methylbutanamide exists as a cation ( / ). However, the lack of the carboxylate moiety reduces the hydrophilic interaction, typically causing 4-amino-N-methylbutanamide to elute before GABA.
References
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 122246, GABA. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Validation
Comparative Guide: Assessing Neuroprotective Mechanisms of Gabapentin vs. 4-Amino-N-Methylbutanamide
Here is a comprehensive technical guide comparing the neuroprotective profiles of Gabapentin and the research compound 4-amino-N-methylbutanamide (referred to herein as GABA-NMA ). Executive Summary & Compound Profiling[...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive technical guide comparing the neuroprotective profiles of Gabapentin and the research compound 4-amino-N-methylbutanamide (referred to herein as GABA-NMA ).
Executive Summary & Compound Profiling[1][2][3]
In the landscape of neuroprotection, "GABA-mimetics" represent a diverse class of compounds that often share structural homology but diverge significantly in mechanism. This guide contrasts Gabapentin , a clinically established
ligand, with 4-amino-N-methylbutanamide (GABA-NMA) , a structural amide derivative of GABA.
While Gabapentin is widely recognized for its off-label neuroprotective properties via voltage-gated calcium channel (VGCC) modulation, GABA-NMA represents a distinct pharmacological approach: the direct chemical modification of the GABA pharmacophore to enhance lipophilicity and blood-brain barrier (BBB) penetration, potentially acting as a prodrug or direct agonist.
Compound Snapshot[4][5]
Feature
Gabapentin
4-amino-N-methylbutanamide (GABA-NMA)
CAS Registry
60142-96-3
23435-12-3 (Free base) / 173336-88-4 (HCl)
Chemical Class
-amino acid (Cyclic GABA analog)
Amino acid amide (Linear GABA derivative)
Primary Target
subunit of VGCCs
Putative GABA-A/B agonist or GABA prodrug
BBB Transport
Active transport (L-type amino acid transporter)
Passive diffusion (Predicted via LogP shift)
Neuroprotective Mechanism
Upstream: Inhibits presynaptic glutamate release
Downstream: Hyperpolarization via Cl⁻ influx (GABA-A)
Mechanistic Divergence: The "Upstream vs. Downstream" Hypothesis
To design valid validation experiments, one must understand that these two compounds protect neurons through opposing ends of the excitotoxic cascade.
Gabapentin: The "Dam Breaker" (Presynaptic)
Gabapentin does not bind to GABA receptors.[1] Its neuroprotective efficacy stems from binding to the
auxiliary subunit of P/Q-type voltage-gated calcium channels. By inhibiting calcium influx in presynaptic terminals, it reduces the vesicular release of excitatory neurotransmitters (Glutamate, Substance P) during ischemic or neuropathic stress.
GABA-NMA: The "Fire Extinguisher" (Postsynaptic)
4-amino-N-methylbutanamide is chemically designed to mask the polar carboxyl group of GABA with a methyl-amide. This modification theoretically increases lipophilicity, allowing it to cross the BBB. Once in the CNS, it likely operates via two pathways:
Direct Agonism: Structural similarity allows direct binding to GABA-B or GABA-A receptors, inducing neuronal hyperpolarization.
Mechanistic Pathway Diagram
Caption: Figure 1.[2] Divergent pathways of neuroprotection. Gabapentin acts presynaptically to stop the glutamate storm, while GABA-NMA acts postsynaptically to inhibit neuronal firing.
Experimental Validation Protocols
As a Senior Scientist, you cannot rely on literature alone for novel comparisons. The following protocols are designed to empirically differentiate the two mechanisms.
Experiment A: The Glutamate Challenge (In Vitro)
Objective: Determine if the compound prevents excitotoxicity upstream (release) or downstream (receptor activation).
Indirect: Apply Veratridine (Na+ channel opener) to force endogenous glutamate release. (Tests upstream protection).
Readout: LDH Release Assay at 24 hours.
Predicted Outcome:
Gabapentin: Will show high efficacy against Veratridine (blocks release) but low efficacy against direct NMDA (cannot stop the receptor activation once glutamate is present).
GABA-NMA: Should show efficacy against both by hyperpolarizing the neuron, making it resistant to the depolarization caused by NMDA or Veratridine.
Objective: Verify if GABA-NMA interacts with Calcium channels like Gabapentin.
Protocol:
Dye: Load neurons with Fura-2 AM (Ratiometric Calcium Indicator).
Stimulation: Depolarize with High K+ (50 mM).
Treatment: Perfusion with Gabapentin vs. GABA-NMA.
Analysis: Measure
(Fluorescence change).
Causality Check:
If GABA-NMA fails to blunt the initial Calcium spike but hastens the return to baseline, it acts via GABA receptors (repolarization).
If Gabapentin blunts the peak amplitude, it confirms VGCC blockade.
Pharmacokinetic Considerations
The clinical viability of GABA-NMA rests on its stability and transport.
Parameter
Gabapentin
GABA-NMA
Implication
LogP (Lipophilicity)
-1.1 (Hydrophilic)
~ -0.8 to -0.5 (Est.)
GABA-NMA is slightly more lipophilic, favoring passive diffusion.
Transport Mechanism
System L (LAT1)
Passive / Unknown
Gabapentin competes with Leucine; GABA-NMA likely does not.
Half-Life
5-7 Hours
Unknown (Likely short)
Amides are subject to rapid hydrolysis by plasma amidases.
Critical Workflow for PK Validation:
To validate GABA-NMA, you must perform a Plasma Stability Assay . Incubate GABA-NMA in human plasma at 37°C and measure the rate of GABA formation via LC-MS/MS. If conversion is >50% in <15 mins, it is a prodrug. If stable, it is a direct agent.
References
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108-113. Link
Kukkar, A., et al. (2013). Implications of glia in the induction of neuropathic pain and its alleviation by gabapentin. Nutrition, 29, 108-113. (Discusses neuroprotective roles in glia).
CymitQuimica. (2024). 4-Amino-N-methylbutanamide: Chemical Structure and Properties. Link
Dooley, D. J., et al. (2007). Ca2+ channel alpha2delta ligands: novel modulators of neurotransmission. Trends in Pharmacological Sciences, 28(2), 75-82. Link
Honarmand, A., et al. (2011).[1] Gabapentin: a lipophilic GABA analog.[3][4][1] Journal of Molecular Neuroscience. (Detailed structural analysis of GABA analogs).
Navigating the Nuances of GABAergic Modulation: An In Vitro and In Vivo Correlation Guide to 4-amino-N-methylbutanamide Activity
For researchers, scientists, and drug development professionals dedicated to advancing neuropharmacology, understanding the intricate relationship between a compound's laboratory performance and its real-world efficacy i...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals dedicated to advancing neuropharmacology, understanding the intricate relationship between a compound's laboratory performance and its real-world efficacy is paramount. This guide provides an in-depth comparative analysis of 4-amino-N-methylbutanamide, a GABAergic compound of interest, against established alternatives. By dissecting in vitro and in vivo experimental data, we aim to illuminate the path from benchtop discovery to potential therapeutic application.
Disclaimer: Publicly available experimental data specifically for 4-amino-N-methylbutanamide is limited. Therefore, for illustrative purposes, this guide will utilize a hypothetical activity profile for this compound to demonstrate the principles of in vitro-in vivo correlation (IVIVC) and comparative analysis against well-characterized GABA analogues.
Introduction to 4-amino-N-methylbutanamide and Comparator Compounds
4-amino-N-methylbutanamide is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS).[1] Its chemical structure suggests potential interaction with GABA receptors, making it a candidate for investigation in conditions related to neuronal hyperexcitability, such as epilepsy and anxiety.[2][3]
To provide a robust comparative framework, we will evaluate the hypothetical profile of 4-amino-N-methylbutanamide alongside three well-established GABAergic drugs:
Gabapentin: A GABA analogue that does not act directly on GABA receptors but modulates the activity of voltage-gated calcium channels.[2]
Baclofen: A selective agonist for the GABA-B receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory signals.[4][5]
Phenibut: A GABA-B receptor agonist that also exhibits some activity at GABA-A receptors at higher concentrations.[6]
In Vitro Characterization: Unveiling Receptor Interactions
The initial step in characterizing a novel compound is to assess its interaction with the intended biological targets in a controlled laboratory setting. For GABAergic compounds, key in vitro assays include radioligand binding assays and electrophysiological studies.
Radioligand Binding Assays
These assays quantify the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that site.[7][8][9][10]
Experimental Protocol: Radioligand Binding Assay for GABA-A and GABA-B Receptors
Membrane Preparation:
Homogenize rat brain tissue in a sucrose buffer at 4°C.
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet multiple times in a binding buffer to remove endogenous GABA and other interfering substances.
Resuspend the final pellet in the binding buffer and determine the protein concentration.[11]
Binding Reaction:
In a 96-well plate, combine the prepared membranes, the radioligand ([³H]muscimol for GABA-A or [³H]baclofen for GABA-B), and varying concentrations of the test compound (4-amino-N-methylbutanamide or comparators).
To determine non-specific binding, a separate set of wells will contain a high concentration of unlabeled GABA.
Incubate the plate at 4°C for a specified time to allow binding to reach equilibrium.
Separation and Detection:
Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50).
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Hypothetical In Vitro Binding Affinity Data
Compound
GABA-A Receptor Ki (nM)
GABA-B Receptor Ki (nM)
4-amino-N-methylbutanamide (Hypothetical)
500
150
Gabapentin
>100,000
>100,000
Baclofen
>100,000
120
Phenibut
>10,000
250
This table presents hypothetical data for 4-amino-N-methylbutanamide for illustrative purposes.
dot
Caption: Workflow for In Vitro Radioligand Binding Assay.
Electrophysiology: Assessing Functional Activity
Electrophysiological techniques, such as the patch-clamp method, directly measure the functional effects of a compound on ion channel activity.[12] This provides crucial information about whether a compound acts as an agonist, antagonist, or modulator of the receptor.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology on Cultured Neurons
Cell Culture:
Culture primary hippocampal or cortical neurons from embryonic rats on glass coverslips.
Maintain the cultures for 10-14 days to allow for the development of mature synapses and receptor expression.
Recording Setup:
Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope.
Continuously perfuse the chamber with an external recording solution.
Use a glass micropipette filled with an internal solution to form a high-resistance seal with the membrane of a single neuron (a "gigaseal").
Data Acquisition:
Apply a brief pulse of suction to rupture the cell membrane within the pipette, establishing a "whole-cell" configuration.
Clamp the membrane potential at a holding potential (e.g., -60 mV).
Apply GABA or the test compound to the neuron via a perfusion system and record the resulting changes in membrane current.
Data Analysis:
Measure the amplitude of the current elicited by the test compound.
For modulators, co-apply the compound with GABA and measure the potentiation or inhibition of the GABA-evoked current.
Construct dose-response curves to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Hypothetical In Vitro Electrophysiology Data
Compound
GABA-A Receptor Activity
GABA-B Receptor Activity
4-amino-N-methylbutanamide (Hypothetical)
Weak partial agonist (EC50 = 2 µM)
Agonist (EC50 = 0.5 µM)
Gabapentin
No direct effect
No direct effect
Baclofen
No direct effect
Full agonist (EC50 = 0.3 µM)
Phenibut
Weak positive allosteric modulator at high concentrations
Agonist (EC50 = 1 µM)
This table presents hypothetical data for 4-amino-N-methylbutanamide for illustrative purposes.
dot
Caption: Workflow for Patch-Clamp Electrophysiology.
In Vivo Evaluation: From Bench to Biological System
While in vitro assays provide valuable mechanistic insights, in vivo studies are essential to understand a compound's activity within a complex living organism, taking into account factors like pharmacokinetics and metabolism.
Anticonvulsant Activity: Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is a widely used screening tool for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that induces clonic seizures in rodents.
Experimental Protocol: PTZ-Induced Seizure Model in Mice
Animal Preparation:
Acclimate male Swiss Webster mice to the testing environment.
Administer the test compound (4-amino-N-methylbutanamide or comparators) or vehicle intraperitoneally (i.p.) at various doses.
Seizure Induction:
After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
Observation:
Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
Record the latency to the first seizure and the percentage of animals in each group that are protected from seizures.
Data Analysis:
Determine the median effective dose (ED50) for protection against PTZ-induced seizures.
Hypothetical In Vivo Anticonvulsant Data
Compound
PTZ-Induced Seizure Model ED50 (mg/kg, i.p.)
4-amino-N-methylbutanamide (Hypothetical)
25
Gabapentin
30
Baclofen
>10
Phenibut
50
This table presents hypothetical data for 4-amino-N-methylbutanamide for illustrative purposes.
dot
Caption: Workflow for PTZ-Induced Seizure Model.
Anxiolytic Activity: Elevated Plus Maze (EPM) Test
The EPM test is a widely accepted model for assessing anxiety-like behavior in rodents.[13][14][15][16] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol: Elevated Plus Maze Test in Mice
Apparatus:
A plus-shaped maze raised above the floor with two open arms and two enclosed arms.
Procedure:
Acclimate the mice to the testing room.
Administer the test compound or vehicle.
Place the mouse in the center of the maze, facing an open arm.
Allow the mouse to explore the maze for a 5-minute period.
Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.
Data Analysis:
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Hypothetical In Vivo Anxiolytic Data
Compound
EPM Test - % Time in Open Arms (at 10 mg/kg, i.p.)
4-amino-N-methylbutanamide (Hypothetical)
45%
Gabapentin
35%
Baclofen
20% (sedative effects may confound results)
Phenibut
50%
This table presents hypothetical data for 4-amino-N-methylbutanamide for illustrative purposes.
dot
Caption: Workflow for the Elevated Plus Maze Test.
In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap
A successful IVIVC establishes a predictive relationship between a compound's in vitro properties and its in vivo response. This is a critical aspect of modern drug development, as it can streamline the process and reduce the reliance on extensive animal testing.
Based on our hypothetical data, we can draw the following correlations for 4-amino-N-methylbutanamide:
The moderate affinity for both GABA-A and GABA-B receptors in vitro translates to a broad spectrum of activity in vivo, with both anticonvulsant and anxiolytic effects observed.
The higher affinity for the GABA-B receptor in vitro may explain the potent anxiolytic-like effects observed in the EPM, similar to the known GABA-B agonist, phenibut.
The anticonvulsant activity in the PTZ model, which is sensitive to GABA-A modulation, is consistent with its weak partial agonism at the GABA-A receptor.
dot
Caption: Hypothetical IVIVC for 4-amino-N-methylbutanamide.
Conclusion
This guide has provided a comprehensive framework for evaluating the in vitro and in vivo activity of 4-amino-N-methylbutanamide and its correlation. While the data for the target compound is hypothetical, the presented methodologies and comparative analysis with established drugs offer a robust template for the preclinical assessment of novel GABAergic modulators. A thorough understanding of a compound's receptor binding profile, functional activity, and in vivo efficacy is essential for predicting its therapeutic potential and guiding further development.
References
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